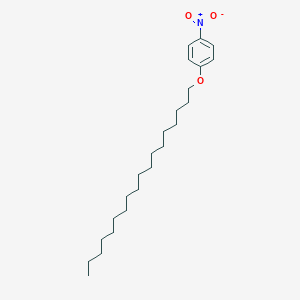
1-Benzyl-4-phenylpyrrolidine-3-carbonitrile
Vue d'ensemble
Description
1-Benzyl-4-phenylpyrrolidine-3-carbonitrile is a chemical compound with the molecular formula C18H18N2 . It has a molecular weight of 262.35 . This compound is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of 1-Benzyl-4-phenylpyrrolidine-3-carbonitrile and similar compounds often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is a versatile scaffold that can be used to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-phenylpyrrolidine-3-carbonitrile is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
1-Benzyl-4-phenylpyrrolidine-3-carbonitrile is a solid at room temperature . It has a boiling point of 430.4°C at 760 mmHg . Its melting point ranges from 250-259°C .Applications De Recherche Scientifique
Synthesis of Chiral Building Blocks : The compound has been used in the synthesis of key chiral building blocks for biologically active compounds, demonstrating practical and efficient synthetic pathways (Ohigashi et al., 2010).
Anti-Proliferative Properties in Cancer Research : Derivatives of this compound have shown significant anti-proliferative properties against certain cancer cell lines, offering potential pathways for chemotherapy drug development (Hanifeh Ahagh et al., 2019).
Innovative Synthetic Approaches : Research has developed procedures for the synthesis of various derivatives of the compound, which can be used as intermediates in pharmaceutical and chemical research (Gasparyan et al., 2015).
Regio and Diastereoselective Synthesis : The compound has been employed in the synthesis of molecular hybrids, combining multiple pharmacophores in a single framework, which is significant for drug discovery (Pattanaik et al., 2018).
Antibacterial Activity : Derivatives of the compound have been synthesized and evaluated for their antibacterial activity, contributing to the search for new antimicrobial agents (Rostamizadeh et al., 2013).
Radioactive Labeling in Pharmaceuticals : The compound has been used in the synthesis of preparations labeled with radioactive isotopes, which is important for pharmaceutical research and development (Askinazi et al., 1978).
Synthesis of Pyrazole Derivatives : Research has explored the synthesis of pyrazole derivatives attached to this compound, highlighting its versatility in creating diverse chemical structures (Ali et al., 2016).
Antimicrobial Activities : Novel derivatives of the compound have been synthesized and evaluated for their antimicrobial properties, showing potential in the fight against drug-resistant microbes (Al‐Azmi & Mahmoud, 2020).
Safety And Hazards
Orientations Futures
The future directions for 1-Benzyl-4-phenylpyrrolidine-3-carbonitrile and similar compounds involve further exploration of their biological activities and potential applications in drug discovery . The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles .
Propriétés
IUPAC Name |
1-benzyl-4-phenylpyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c19-11-17-13-20(12-15-7-3-1-4-8-15)14-18(17)16-9-5-2-6-10-16/h1-10,17-18H,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKVKWYSDARUCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408061 | |
| Record name | 1-Benzyl-4-phenylpyrrolidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-phenylpyrrolidine-3-carbonitrile | |
CAS RN |
115687-28-0 | |
| Record name | 1-Benzyl-4-phenylpyrrolidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)












